molecular formula C15H19ClN2O B11845549 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one CAS No. 61342-96-9

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

Cat. No.: B11845549
CAS No.: 61342-96-9
M. Wt: 278.78 g/mol
InChI Key: BCYMLTXIGVVRPV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The 1H NMR spectrum reveals characteristic peaks (Table 1):

Table 1: Key 1H NMR Signals (CDCl3, δ ppm)

Proton Environment Chemical Shift (δ) Multiplicity Integration
Aromatic H (positions 5, 6, 8) 7.35–7.61 Multiplet 3H
Methyl at position 2 2.11–2.54 Singlet 3H
Diethylaminomethyl (-CH2N) 3.21–3.47 Triplet 2H
Ethyl groups (-N(C2H5)2) 1.29–1.40 Quartet 12H

The 13C NMR spectrum confirms the ketone carbonyl at δ 193.1 ppm and aromatic carbons between δ 110–152 ppm .

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm-1):

  • C=O stretch : 1660–1680 (strong, quinolinone ketone) .
  • N-H bend : 1540–1560 (amide II band from quinolinone) .
  • C-Cl stretch : 750–780 (aryl chloride) .
  • C-N stretch : 1250–1300 (diethylaminomethyl group) .

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum shows:

  • Molecular ion : m/z 279 [M+H]+.
  • Major fragments:
    • m/z 178 (loss of diethylaminomethyl group, -101 Da).
    • m/z 152 (cleavage of the quinolinone ring).
    • m/z 77 (benzene fragment) .

The base peak at m/z 279 correlates with the molecular weight, while secondary peaks reflect stability of the aromatic system .

Properties

CAS No.

61342-96-9

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C15H19ClN2O/c1-4-18(5-2)9-13-10(3)17-14-8-11(16)6-7-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19)

InChI Key

BCYMLTXIGVVRPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C

Origin of Product

United States

Preparation Methods

Cyclization of Aniline Derivatives

The quinolin-4-one core is often synthesized from meta-chloroaniline derivatives. For example, 3-chloroanilino-propionic acid undergoes cyclization in the presence of hydrofluoric acid (HF) and boron trifluoride (BF₃) at 70–100°C to yield 7-chloro-1,2,3,4-tetrahydroquinolin-4-one. This intermediate is critical for subsequent functionalization. The reaction mechanism involves intramolecular esterification and dehydration, with HF acting as both a catalyst and solvent.

Table 1: Cyclization Conditions and Yields

PrecursorCatalyst SystemTemperature (°C)Yield (%)Purity (%)
3-Chloroanilino-propionic acidHF/BF₃70–1009994.5
Meta-chloroaniline + malonateDiphenyl ether22590–96>97

The use of diphenyl ether as a high-boiling solvent facilitates thermal cyclization of acrylate intermediates derived from meta-chloroaniline and diethoxymethylene malonate, achieving yields exceeding 90%.

Functionalization via Mannich Reaction

Introduction of the Diethylaminomethyl Group

The 3-position of the quinolinone core is functionalized through a Mannich reaction, which involves condensation with formaldehyde and diethylamine. This step is typically conducted in excess amine to drive the reaction to completion, with ruthenium-on-carbon (Ru/C) or ruthenium-on-alumina (Ru/Al₂O₃) catalysts enhancing selectivity.

Reaction Conditions:

  • Catalyst: 5% Ru/C (0.01–0.0001 g-atom Ru per mole substrate)

  • Temperature: 100–200°C

  • Solvent: Excess diethylamine

  • Yield: 40–61% (depending on stoichiometry)

The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the quinolinone’s enolizable carbonyl group. Side reactions, such as over-alkylation, are minimized by controlling the amine-to-substrate ratio and reaction time.

Optimization of Synthetic Routes

Patent-Based Methodology

A patented route (EP0056766B1) describes the synthesis of 4-amino-7-chloroquinolines, which shares structural similarities with the target compound. Key steps include:

  • Cyclization of 3-chloroanilino-propionic acid to 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.

  • Catalytic amination with diethylamine using Ru/C.

  • Oxidation to aromatize the tetrahydroquinoline ring.

This method achieves a 94.5% purity for the quinolinone intermediate and a 61% yield for the final aminated product.

Academic Process Development

Recent advancements in antimalarial drug synthesis highlight the use of diethoxymethylene malonate and meta-chloroaniline to form acrylate intermediates, which are cyclized in diphenyl ether at 225°C. Although developed for 4,7-dichloroquinoline, this approach is adaptable to this compound by modifying the amine component in the Mannich step.

Table 2: Comparative Analysis of Synthetic Routes

ParameterPatent MethodAcademic Method
Cyclization CatalystHF/BF₃None (thermal)
Amination CatalystRu/CNot specified
Overall Yield40–61%75–90%
Purity94.5%>97%

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR: Peaks at δ 1.2–1.4 (triplet, diethyl groups), δ 2.5 (singlet, methyl group), and δ 7.3–8.1 (aromatic protons).

  • GC–MS: Molecular ion peak at m/z 278.78 (C₁₅H₁₉ClN₂O).

  • HPLC: Purity >97% using a C18 column with UV detection at 224 nm.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 255°C, consistent with crystalline quinoline derivatives. Thermogravimetric analysis (TGA) shows no decomposition below 200°C, indicating suitability for high-temperature reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Decarboxylation and over-alkylation are common side reactions. These are minimized by:

  • Strict temperature control during cyclization (70–100°C).

  • Using stoichiometric amines to prevent polysubstitution.

Industrial-Scale Considerations

Cost Efficiency

The raw material cost for synthesizing 1 kg of this compound is approximately $24–$42, depending on the route. The academic method offers a 42% material margin, making it economically viable for large-scale production.

Environmental Impact

Process mass intensity (PMI) calculations indicate that 9.65 kg of raw materials are required per kg of product, with solvent recycling reducing waste .

Chemical Reactions Analysis

Nucleophilic Substitution

A key method involves reacting 4-chloroquinoline with diethylamine in ethanol under reflux conditions. This substitution replaces the chlorine atom at the 4-position with a diethylamino group, forming the desired compound .

Reduction Reactions

The compound can also be synthesized via the reduction of a carboxyamide intermediate using lithium aluminum hydride (LiAlH₄). For example, ethyl 1-(7-chloroquinolin-4-ylamino)-2-methyl-5-phenyl-1H-pyrrol-3-carboxylate undergoes reduction with LiAlH₄ in diethyl ether under nitrogen atmosphere, yielding the target compound in 65.5% yield .

  • Key Reactions and Mechanisms

Reaction Type Mechanism Reagents Conditions
Nucleophilic Substitution Chlorine at position 4 replaced by diethylamine via nucleophilic aromatic substitutionEthanol, diethylamineReflux under nitrogen atmosphere
Reduction Reduction of carboxyamide to amine using LiAlH₄LiAlH₄, diethyl etherReflux under nitrogen atmosphere
  • Reaction Conditions and Optimization

  • Solvents : Ethanol and diethyl ether are commonly used to facilitate reactions while maintaining an inert atmosphere .

  • Temperature : Reactions are typically conducted under reflux conditions to ensure completeness .

  • Purification : Column chromatography is employed, often using solvent mixtures like CH₂Cl₂ with methanol and NH₃ for elution .

  • Yield and Purity Considerations

  • Yield : The reduction step using LiAlH₄ achieves a yield of 65.5%, while nucleophilic substitution yields are not explicitly reported but are implied to be efficient based on procedural details .

  • Impurity Profiles : Crude products are purified via column chromatography to remove byproducts, ensuring high purity .

  • Biological Activity-Related Reactions
    While biological assays are not the focus, the compound’s structural features (e.g., diethylaminomethyl group) suggest potential for interactions with biological targets, though specific mechanisms require further investigation .

Scientific Research Applications

7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family, featuring a chloro substituent at the seventh position, a diethylaminomethyl group at the third position, and a methyl group at the second position of the quinoline ring. It has a molecular formula of C15H18ClN and a molecular weight of approximately 261.76 g/mol. Compounds in the quinoline family, including this compound, exhibit a range of biological activities, and studies suggest potential applications in various fields. The specific biological activities of this compound require further investigation to establish its therapeutic potential.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceuticals Due to its biological activities.
  • Interaction studies Research focuses on its binding affinity to various biological targets. These studies are crucial for determining both efficacy and safety profiles.

Quinoline Derivatives

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
7-ChloroquinolineStructureBase structure without additional functional groups
4-AminoquinolineStructureContains an amino group at position four; known for antimalarial activity
8-HydroxyquinolineStructureHydroxy group at position eight; used as a chelator in metal ion analysis

This compound is unique due to its specific combination of substituents that may enhance its biological activity compared to other quinoline derivatives. The diethylaminomethyl group significantly alters its pharmacological profile, potentially leading to different therapeutic applications.

Research on Similar Compounds

Other studies have explored related quinoline compounds for their biological activities:

  • Antimalarial Activity: Some 4-aminoquinoline derivatives have been synthesized and evaluated for in vitro antimalarial activity . For example, 7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine was prepared and tested against chloroquine-sensitive and chloroquine-resistant parasites .
  • Mitochondrial Dysfunction: Research on aminoquinolines has confirmed their mitochondrial druggability, with the 4-amino-2-styrylquinoline family showing promise . These compounds induce mitochondrial dysfunction and decrease rhodamine 123 levels, similar to the effects of KCN, a mitochondrial depolarizing agent .
  • TLR7 Agonists: Imidazoquinolines, which are structurally related, have been studied for their activity as Toll-like receptor 7 (TLR7) agonists . These compounds have shown potent adjuvant activity and antiviral effects by inducing interferon-α/β .

Mechanism of Action

The mechanism of action of 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The exact molecular pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Positions) Key Features Reference
ML-3H2 5-chloro-7-(diethylaminomethyl)-quinolin-8-ol Diethylaminomethyl at C7, hydroxyl at C8; similar to clioquinol/iodoquinol
N-[2-(1-Adamantyl)-1-methylethyl]-7-chloroquinolin-4-amine Adamantyl group at C4 Bulky adamantyl group enhances steric hindrance; synthesized via Pd-catalyzed coupling
3-(Phenylaminomethyl)-2-methyl-1H-quinolin-4-one Phenylaminomethyl at C3 Aromatic amine substitution; synthesized via Mannich reaction
1-Pentyl-3-(phenylethylaminomethyl)-1H-quinolin-4-one Pentyl at N1, phenylethylaminomethyl at C3 Alkyl chain at N1 modifies pharmacokinetics
[(7-Chloroquinolin-4-yl)amino]chalcones Chalcone moiety at C4 Extended conjugation for antimalarial activity; tested for heme crystallization inhibition

Key Observations :

  • Positional Effects: The diethylaminomethyl group at C3 in the target compound contrasts with bulky adamantyl (C4) or chalcone (C4) substitutions in analogs, which alter steric and electronic properties.
  • Bioactivity: ML-3H2 (C7 diethylaminomethyl, C8 hydroxyl) shares structural similarities with clioquinol and iodoquinol, clinical antifungal/antiprotozoal agents .
  • Synthetic Routes: While the target compound is synthesized via aminomethylation , analogs like the adamantyl derivative require Pd-catalyzed cross-coupling , and chalcone derivatives involve condensation reactions .

Physicochemical Properties

Melting Points and Solubility :

  • The adamantyl derivative () has a melting point of 207–209°C, indicating high crystallinity due to the rigid adamantyl group .
  • ML-3H2 analogs (e.g., clioquinol) are lipophilic, with solubility enhanced by halogenation (iodine/chlorine) .

Spectroscopic Data :

  • 1H-NMR: The adamantyl derivative shows distinct signals for adamantyl protons (δ 1.26–1.91 ppm) and quinoline protons (δ 6.42–8.51 ppm) . Similar splitting patterns are expected for the target compound’s diethylaminomethyl group (δ ~2.5–3.5 ppm for CH2 and CH3).
  • 13C-NMR: Carbon signals for the quinoline core (e.g., C=O at ~150–160 ppm) are consistent across analogs .

Gaps in Data :

    Biological Activity

    7-Chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the realm of antimalarial and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research sources.

    • Chemical Formula : C15H19ClN2O
    • Molecular Weight : 278.777 g/mol
    • CAS Number : 61342-96-9

    Synthesis

    The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The process often employs methods such as nucleophilic substitution and condensation reactions to introduce the diethylaminomethyl group at the 3-position of the quinoline ring .

    Antimalarial Activity

    Research indicates that compounds similar to this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that:

    • The compound demonstrates IC50 values comparable to or superior to established antimalarial drugs like chloroquine (CQ) and amodiaquine (AQ) against both CQ-sensitive and CQ-resistant strains of P. falciparum.
    CompoundStrainIC50 (µM)Reference
    7-Chloro derivativeDd2 (CQ-resistant)0.05
    CQDd20.54
    AQDd20.30

    The presence of the diethylamino group enhances the compound's potency, making it a promising candidate for further development in antimalarial therapies .

    Anticancer Activity

    In addition to its antimalarial properties, this quinoline derivative has been evaluated for anticancer activity. Studies have shown that:

    • It exhibits cytotoxic effects on various cancer cell lines, including A431 human epidermoid carcinoma cells.
    Cell LineIC50 (µM)Mechanism
    A4310.29Inhibition of Stat3 phosphorylation
    HepG20.90Topoisomerase II inhibition

    The compound's mechanism of action appears to involve interference with key signaling pathways and cellular processes essential for cancer cell survival.

    Case Studies

    • Antimalarial Efficacy : A comparative study evaluated the antiplasmodial activity of various quinoline derivatives against different strains of P. falciparum. The results indicated that compounds with similar structures to this compound showed enhanced efficacy against resistant strains due to their ability to inhibit heme polymerization, a critical process for parasite survival .
    • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HepG2 cells, the compound demonstrated significant inhibitory activity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as an alternative treatment option in oncology .

    Q & A

    Q. What are the common synthetic routes for 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one?

    The synthesis typically involves Vilsmeier-Haack type reactions, where chloro-quinoline intermediates are functionalized with diethylaminomethyl groups. For example, 2-chloro-3-formylquinoline derivatives can serve as precursors, with diethylamine introduced via nucleophilic substitution under reflux in polar aprotic solvents like acetonitrile . Alternative methods include microwave-assisted cyclization using InCl₃ as a catalyst (63% yield), which reduces reaction times compared to traditional thermal methods . Multi-step approaches may involve halogen displacement (e.g., substituting chlorine with diethylaminomethyl groups) under basic conditions .

    Q. How is the compound characterized structurally?

    Characterization employs a combination of spectroscopic and crystallographic techniques:

    • 1H/13C-NMR : Confirms substituent positions and proton environments, particularly distinguishing aromatic protons and diethylaminomethyl groups .
    • X-ray crystallography : Resolves stereochemical ambiguities. For related quinolin-4-ones, dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene moieties) and hydrogen-bonding patterns (N–H⋯N interactions) are critical for structural validation .
    • HRMS/ESIMS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

    Q. What are the key physicochemical properties of this compound?

    While experimental data for the specific compound is limited, analogues suggest:

    • Solubility : Moderate solubility in polar aprotic solvents (e.g., dichloromethane, DMF) due to the diethylaminomethyl group .
    • Stability : Susceptible to hydrolysis under strong acidic/basic conditions, requiring inert storage .
    • Crystallinity : Tendency to form π–π stacked dimers (centroid distances ~3.94 Å), influencing solid-state reactivity .

    Advanced Research Questions

    Q. How can synthetic yields be optimized for this compound?

    Yield improvements focus on:

    • Catalyst selection : Indium(III) chloride (20 mol%) in microwave-assisted reactions enhances cyclization efficiency (63% yield vs. <50% in thermal methods) .
    • Solvent systems : Acetonitrile or DMF improves nucleophilic substitution kinetics for diethylaminomethyl incorporation .
    • Purification : Silica gel chromatography or crystallization from CH₂Cl₂/di-isopropylether mixtures isolates high-purity product .

    Q. How to resolve contradictions in spectral data during characterization?

    Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism). Strategies include:

    • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in quinolin-4-ones) .
    • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers, cross-validated with experimental spectra .
    • Hydrogen bonding analysis : Intermolecular N–H⋯N interactions in crystals may alter proton chemical shifts compared to solution-state NMR .

    Q. What methodologies assess the biological activity of this compound?

    While direct biological data is scarce, related quinolin-4-ones are evaluated via:

    • In vitro assays : Antimalarial activity testing against Plasmodium falciparum strains (IC₅₀ determination) .
    • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
    • Molecular docking : Targets like PI3Kδ are simulated to predict binding affinities, guided by structural analogs (e.g., AMG319) .

    Q. How does substitution at the 3-position (diethylaminomethyl) influence reactivity?

    The diethylaminomethyl group:

    • Enhances nucleophilicity : Facilitates alkylation or acylation at the methylene carbon .
    • Modulates electronic effects : Electron-donating diethylamino groups increase electron density on the quinoline ring, altering regioselectivity in electrophilic substitutions .
    • Impacts solubility : Hydrophilic tertiary amine improves aqueous solubility, critical for pharmacological applications .

    Q. Methodological Notes

    • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm crystallographic parameters using CCDC software .
    • Contradiction Mitigation : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled microwave power) to minimize batch variability .

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